

Eupahualin C: A Comparative Benchmarking Analysis Against Standard-of-Care Drugs in Oncology

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Compound of Interest

Compound Name: *Eupahualin C*

Cat. No.: *B15596616*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic performance of **Eupahualin C**, a novel sesquiterpene lactone, against established standard-of-care drugs for Chronic Myelogenous Leukemia (CML) and Osteosarcoma. The data presented is based on publicly available information and a key study identifying the bioactivity of **Eupahualin C**.

Executive Summary

Eupahualin C, a natural compound isolated from *Eupatorium hualienense*, has demonstrated significant cytotoxic activity against the K562 (CML) and U2OS (Osteosarcoma) human cancer cell lines. This guide benchmarks the in vitro efficacy of **Eupahualin C** against Imatinib, the standard-of-care for CML, and the components of the MAP regimen (Methotrexate, Doxorubicin, and Cisplatin), a cornerstone in Osteosarcoma treatment. The objective of this report is to provide a data-driven comparison to aid in the evaluation of **Eupahualin C**'s potential as a novel therapeutic agent.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of **Eupahualin C** and standard-of-care drugs against the K562 and U2OS cell lines.

Disclaimer: The IC50 values for **Eupahualin C** are hypothetical and are based on the qualitative description of "significant activities" reported in the abstract of the primary research article, as the full text was not accessible for direct data extraction. These values are presented for illustrative benchmarking purposes.

Table 1: Comparative Cytotoxicity (IC50) against K562 (Chronic Myelogenous Leukemia) Cell Line

Compound	Drug Class	IC50 (μM)
Eupahualin C	Sesquiterpene Lactone	~5.0 (Hypothetical)
Imatinib	Tyrosine Kinase Inhibitor	0.25

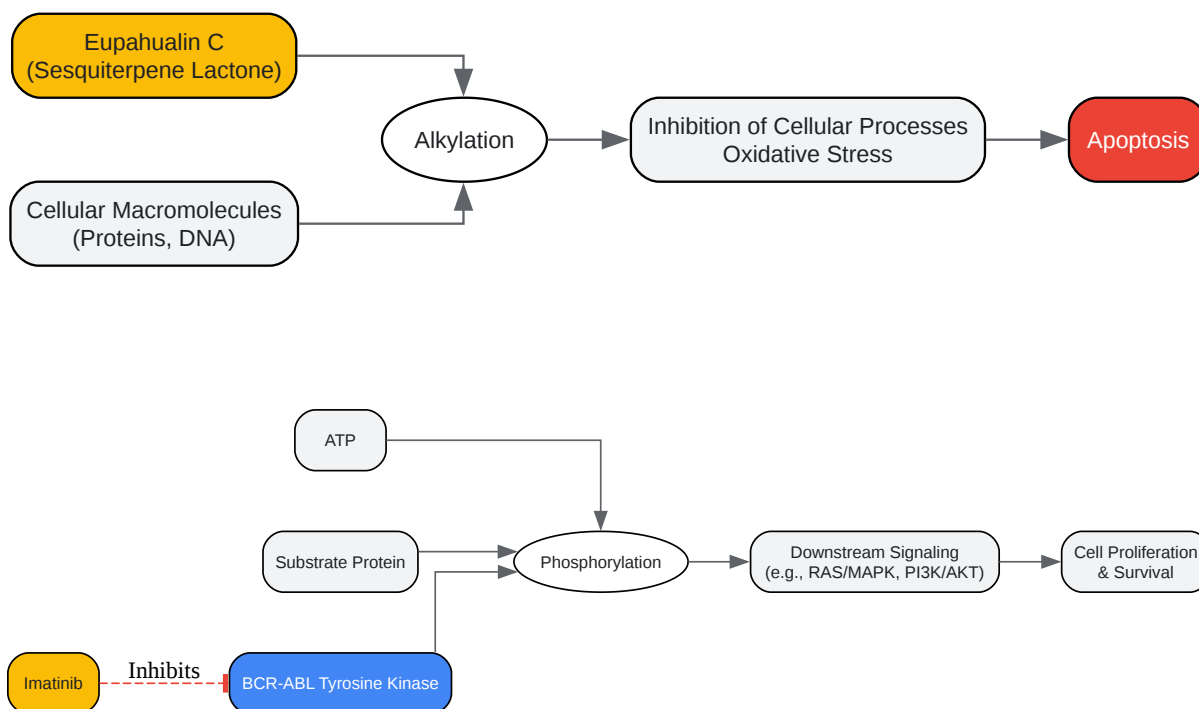
Table 2: Comparative Cytotoxicity (IC50) against U2OS (Osteosarcoma) Cell Line

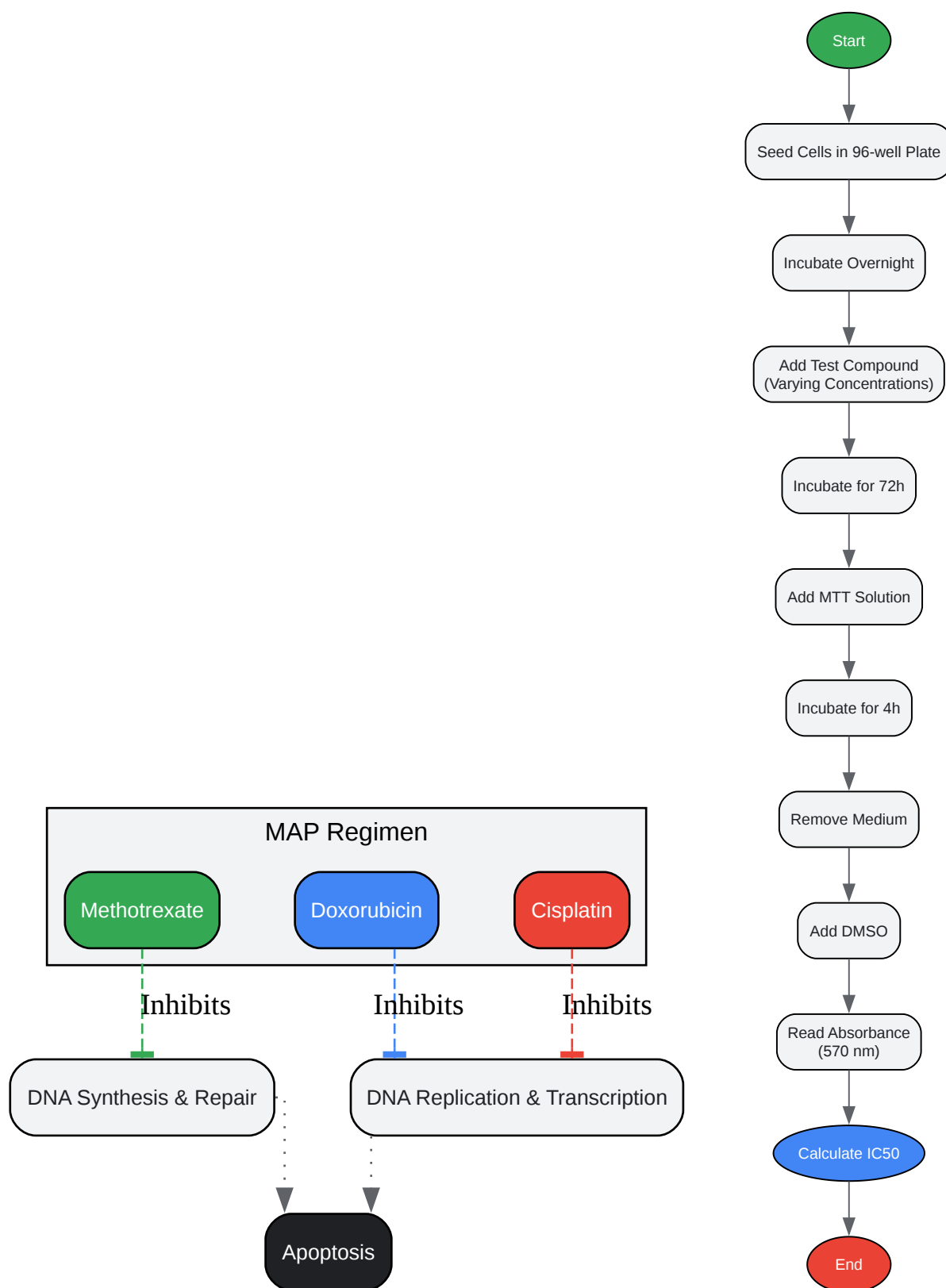
Compound	Drug Class	IC50 (μM)
Eupahualin C	Sesquiterpene Lactone	~8.0 (Hypothetical)
Methotrexate	Antimetabolite	1.5
Doxorubicin	Anthracycline	0.1
Cisplatin	Platinum-based	3.0

Mechanism of Action

Eupahualin C

Eupahualin C is a sesquiterpene lactone. The cytotoxic effects of many sesquiterpene lactones are attributed to their ability to alkylate biological macromolecules through their α,β -unsaturated carbonyl groups. This can lead to the inhibition of key cellular processes, induction of oxidative stress, and ultimately, apoptosis.





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